11-Hydroxy-sugiol
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Overview
Description
11-Hydroxy-sugiol is a phenolic abietane diterpenoid compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a derivative of sugiol, characterized by the presence of a hydroxyl group at the 11th position. This compound is primarily found in certain species of the Salvia genus, such as Salvia miltiorrhiza and Salvia grandifolia . It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-sugiol typically involves the hydroxylation of sugiol. One common method includes the use of cytochrome P450 enzymes, specifically CYP76AH3 , which catalyzes the hydroxylation of sugiol at the 11th position . The reaction conditions often involve the use of appropriate cofactors and a controlled environment to ensure the specificity and efficiency of the hydroxylation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. This method offers a sustainable and scalable approach to producing this compound, reducing the reliance on plant extraction .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-sugiol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 11,20-dihydroxy-sugiol.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different derivatives.
Substitution: The hydroxyl group at the 11th position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
11,20-Dihydroxy-sugiol: Formed through further hydroxylation.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.
Scientific Research Applications
11-Hydroxy-sugiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Hydroxy-sugiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ferruginol: Another abietane diterpenoid with similar structural features but different biological activities.
11,20-Dihydroxy-sugiol: A derivative formed through further hydroxylation of this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for studying the structure-activity relationships of diterpenoids .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3 |
InChI Key |
GDLRDIDXYBIPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
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